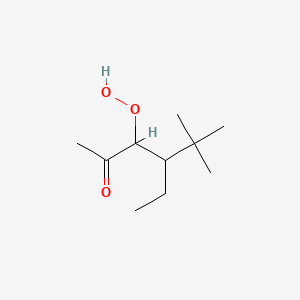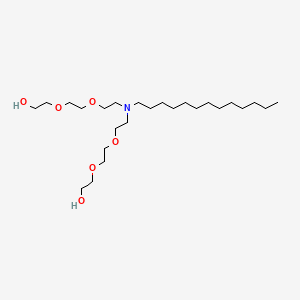![molecular formula C9H10N4O2S B14274949 Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- CAS No. 132898-26-1](/img/structure/B14274949.png)
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with 2-nitroacetophenone under specific conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- can be compared with similar compounds such as:
Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]-: This compound has a similar structure but with the nitro group in a different position, leading to different chemical properties and reactivity.
Thiosemicarbazide: A related compound with similar functional groups but a simpler structure, used in various chemical reactions and applications.
The uniqueness of Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- lies in its specific arrangement of functional groups and the resulting chemical properties, making it valuable for specialized applications .
Propiedades
Número CAS |
132898-26-1 |
|---|---|
Fórmula molecular |
C9H10N4O2S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
[1-(2-nitrophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-4-2-3-5-8(7)13(14)15/h2-5H,1H3,(H3,10,12,16) |
Clave InChI |
ZXTPCFPNMVQYEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=S)N)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


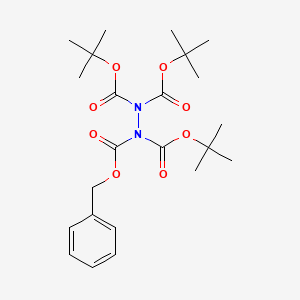
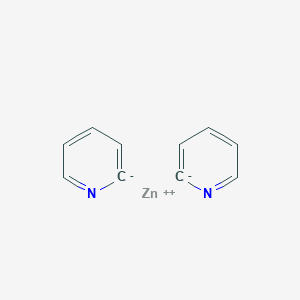


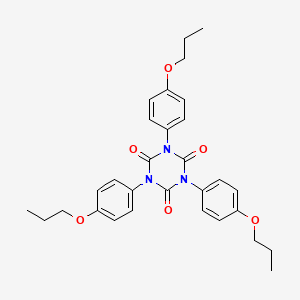
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)

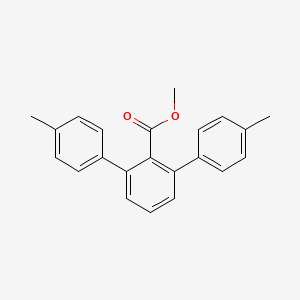
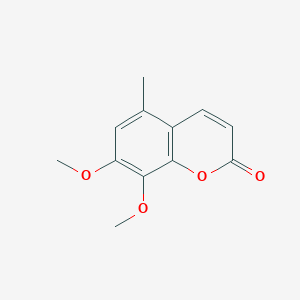
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)


